molecular formula C12H14ClN B116682 N-Methyl-1-naphthalenemethylamine hydrochloride CAS No. 65473-13-4

N-Methyl-1-naphthalenemethylamine hydrochloride

Cat. No. B116682
CAS RN: 65473-13-4
M. Wt: 207.7 g/mol
InChI Key: BVJVHPKFDIYQOU-UHFFFAOYSA-N
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Description

“N-Methyl-1-naphthalenemethylamine hydrochloride” is an organic compound with the linear formula C10H7CH2NHCH3 · HCl . It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of key intermediates required for the synthesis of terbinafine .


Synthesis Analysis

This compound has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14ClN . The molecular weight is 207.70 g/mol . The SMILES string representation is Cl.CNCc1cccc2ccccc12 .


Chemical Reactions Analysis

“this compound” is used as a reagent in various scientific research, including investigations into enzyme kinetics, receptor binding, and biochemical assays . It also acts as a reagent in synthesizing other compounds, such as derivatives of 1-naphthalenemethylamine .


Physical And Chemical Properties Analysis

“this compound” is an off-white powder . It has a melting point of 190°C to 193°C . It is soluble .

Scientific Research Applications

Antifungal Agent Development

N-Methyl-1-naphthalenemethylamine hydrochloride, as part of the compound butenafine hydrochloride, exhibits significant antifungal properties. Studies have demonstrated its effectiveness against dermatophytes, with promising results in both therapeutic and prophylactic applications against fungal infections like dermatophytosis in guinea pigs. Butenafine hydrochloride's efficacy surpasses that of other antifungal agents, attributable to its fungicidal activity and long retention in the skin (Arika et al., 1990). Further research confirms its broad-spectrum antifungal activity, particularly against dermatophytes, Aspergillus, Cryptococcus neoformans, and various Candida strains (Maeda et al., 1991).

Antidepressant Synthesis

This compound is a key component in the synthesis of sertraline hydrochloride, a highly effective antidepressant. A novel industrial synthesis process for sertraline hydrochloride involves using an intermediate compound that is stable under normal conditions and can be produced with environmentally friendly reagents. This synthesis method enhances the purity and efficacy of sertraline as a pharmaceutical ingredient (Vukics et al., 2002).

Naphthalene Derivatives' Toxicity Studies

Research on the toxicity of naphthalene and its derivatives, including methylated forms, reveals significant impacts on marine life. Studies on the calanoid copepod Eurytemora affinis show that increased methylation of naphthalene leads to heightened toxicity, affecting the lifespan and reproductive capacity of these organisms (Ott et al., 1978).

Naphthalene Diimides Applications

Naphthalene diimides (NDIs), including those synthesized with this compound, have diverse applications in supramolecular chemistry, sensors, molecular switching devices, and medicinal applications, especially in DNA intercalations for therapeutic purposes. The advancements in core-substituted NDIs highlight their potential in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Future Directions

“N-Methyl-1-naphthalenemethylamine hydrochloride” finds a broad spectrum of applications in scientific research . This research includes investigations into enzyme kinetics, receptor binding, and biochemical assays . Moreover, it acts as a reagent in synthesizing other compounds, such as derivatives of 1-naphthalenemethylamine . Therefore, it is expected that this compound will continue to be a valuable tool in various areas of scientific research.

properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVHPKFDIYQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215793
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65473-13-4
Record name 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-naphthylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of butenafine hydrochloride, and how does N-Methyl-1-naphthalenemethylamine hydrochloride contribute to its activity?

A1: Butenafine hydrochloride, which incorporates the this compound structure, belongs to the benzylamine class of antifungals. These agents work by inhibiting squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis. [, ] This inhibition disrupts the fungal cell membrane's integrity, ultimately leading to cell death. While the precise role of the this compound moiety within butenafine hydrochloride isn't explicitly detailed in these studies, it's likely involved in binding interactions with the squalene epoxidase target. Further research could elucidate the specific contributions of this structure to butenafine hydrochloride's overall efficacy and pharmacological profile.

Q2: How does the topical application of butenafine hydrochloride lead to its efficacy against dermatophytes, and what is the role of this compound in this context?

A2: Research indicates that butenafine hydrochloride demonstrates potent activity against dermatophytes like Trichophyton mentagrophytes and Microsporum canis after topical administration. [] This efficacy is attributed to its fungicidal properties and prolonged retention within the skin, achieving concentrations significantly exceeding the minimum inhibitory concentrations for these fungi. [] The this compound component, as part of the butenafine hydrochloride structure, likely contributes to these properties, potentially influencing its skin permeability, distribution, and interaction with the squalene epoxidase target within the fungal cells.

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